molecular formula C12H14N2O3 B1388099 4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid CAS No. 1146299-31-1

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid

Cat. No.: B1388099
CAS No.: 1146299-31-1
M. Wt: 234.25 g/mol
InChI Key: RYQRZHAAHBOYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a benzoic acid derivative intended for research and development applications. This compound is provided exclusively for laboratory use. Researchers are responsible for ensuring the compound is suitable for their specific experimental purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-(pyrrolidine-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)9-3-5-10(6-4-9)13-12(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQRZHAAHBOYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235747
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146299-31-1
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146299-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(1-pyrrolidinylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Aminobenzoic Acid Derivatives

Aminobenzoic acid derivatives can be synthesized through various methods, often involving the reaction of 4-aminobenzoic acid with different compounds under specific conditions.

  • One approach involves reacting 4-amino benzoic acid and hydrochloride under reflux to yield aminobenzoic acid derivatives.
  • Benzamide derivatives can also be prepared, and their chlorinated derivatives, when treated with aminobenzoic acid, produce quinazolin-4-yl amino benzoic acid. Amides are formed using different substituted amines.
  • Pyrrolyl benzamide derivatives are synthesized using a pyrrole ring and the amino group of 4-aminobenzoic acid. These compounds can also be prepared by reacting pyrrolyl benzoic acid with substituted aromatic amines, utilizing peptide-forming agents.

Preparation of Para-Aminobenzoic Acid (PABA) Using Methyl-4-Formylbenzoate

A method for preparing para-aminobenzoic acid (PABA) uses methyl-4-formylbenzoate, a byproduct in dimethyl terephthalate (DMT) synthesis, as a starting material. The process involves several steps:

  • Chlorination : Methyl-4-formylbenzoate is chlorinated to produce methyl-4-chloroformylbenzoate.
  • Amidation : Methyl-4-chloroformylbenzoate is amidated to produce methyl-4-carbamoylbenzoate.
  • Hofmann Reaction : The resulting methyl-4-carbamoylbenzoate undergoes a Hofmann reaction in an aqueous solution to yield PABA.

Catalytic Hydrogenation Method for Preparing 4-Aminobenzoic Acid

4-aminobenzoic acid can be prepared by catalytic hydrogenation. This method involves:

  • Preparing a water solution of a neutral sodium salt from 4-nitrobenzoic acid and the equal molar amount of an alkali (sodium hydroxide) for preparing 4-nitrobenzoate by using 3 times the mass of solvent water the mass of which is 3 times that of 4-nitrobenzoic acid and alkali.
  • Performing hydrogenation reduction for 2h by taking 5% Pd/C as a catalyst
  • Controlling the pressure of hydrogen to 1-5MPa and the reaction temperature to 20-80°C, and controlling the rotating speed of a stirrer to 800-1200r/min. The method has the advantages of simple process, mild reaction conditions, high product yield and easy industrial production

Improved Process for Preparing Nilotinib Intermediate

An improved process for preparing 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl] amino} benzoic acid, an intermediate for Nilotinib, involves several steps:

  • Reacting alkyl-3-amino-4-methylbenzoate with cyanamide in the presence of a nitrate source and a suitable acid in a suitable solvent.

    • The solvent is preferably an alcohol such as methanol, ethanol, isopropanol, n-butanol, or isobutanol, with ethanol being more preferred.
    • The nitrate source is sodium nitrate, and the acid is hydrochloric acid.
    • The reaction is conducted at about 45°C to the reflux temperature, with a preferred temperature range of 80°C to 85°C for 6 hours.
  • The resulting compound is further converted into Nilotinib by a procedure described in the reference. The process condenses a nitrate salt compound with a dimethyl amino compound in a high boiling solvent and a base, followed by hydrolysis of the ester compound in a one-pot reaction.

    • The high boiling solvent can be an alcohol such as 1-propanol, n-butanol, isobutanol, or n-pentanol, with n-butanol being preferred.
    • The base is selected from alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide, lithium hydroxide), alkali metal carbonates (e.g., sodium carbonate, potassium carbonate), or alkali metal bicarbonates (e.g., sodium bicarbonate, potassium bicarbonate), with sodium hydroxide being preferred.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference ID
4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid C₁₂H₁₃N₂O₃ 233.25 Benzoic acid, amide, pyrrolidine Amide linkage for hydrogen bonding N/A (Target)
4-(Pyrrolidin-1-ylmethyl)benzoic acid C₁₂H₁₅NO₂ 205.25 Benzoic acid, methylene-pyrrolidine Increased flexibility, reduced polarity
2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid C₁₈H₁₇NO₄ 311.34 Benzoic acid, benzoyl, hydroxyl, pyrrolidine Extended conjugation, hydroxyl for H-bonding
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) C₁₆H₁₁ClNO₄ 316.72 Azetidinone, chloro, hydroxyl β-lactam ring (azetidinone) for antimicrobial activity
4-((4-(Dimethylamino)phenyl)azo)-benzoic acid (Dabcyl) C₁₅H₁₅N₃O₂ 293.30 Azo group, dimethylamino Conjugated system for optical applications
4-(Methylamino)benzoic acid C₈H₉NO₂ 151.16 Methylamino Simpler structure, lower steric hindrance

Biological Activity

4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of amino benzoic acids, characterized by the presence of a pyrrolidine moiety attached to the carbonyl group. This structural modification is believed to enhance its biological activity compared to traditional PABA derivatives.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O2_{2}
Molecular Weight218.25 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Research indicates that this compound exhibits its biological effects primarily through interaction with specific cellular targets, influencing various biochemical pathways.

1. Inhibition of Tumor Growth:
Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HCT116 and MCF-7. The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction.

2. Anti-inflammatory Effects:
The compound has shown potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines, thus making it a candidate for further investigation in inflammatory diseases.

Case Study Insights

A series of in vitro studies have been conducted to evaluate the anticancer activity of this compound:

  • Study A: Inhibition of HCT116 Cell Line
    • IC50_{50} : 15 µM
    • Mechanism : Induction of apoptosis through mitochondrial pathway activation.
  • Study B: MCF-7 Cell Line Proliferation
    • IC50_{50} : 3.0 µM
    • Findings : Significant growth inhibition observed with flow cytometry confirming increased apoptosis rates.

Table 2: Summary of Biological Activity

Cell LineIC50_{50} (µM)Mechanism of Action
HCT11615Apoptosis induction
MCF-73.0Mitochondrial pathway activation

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with good bioavailability in rodent models. However, toxicity assessments indicate that higher doses may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

Conclusion and Future Directions

This compound presents a promising avenue for cancer therapy due to its potent biological activities and mechanisms involving apoptosis and anti-inflammatory effects. Future research should focus on:

  • In vivo studies to further elucidate its therapeutic potential and safety profile.
  • Mechanistic studies to explore its interaction with molecular targets involved in cancer progression.
  • Development of analogs to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid?

  • Methodological Answer : The compound is typically synthesized via a coupling reaction between 4-aminobenzoic acid and pyrrolidine-1-carbonyl chloride. Carbodiimide-based coupling reagents (e.g., EDC or DCC) are commonly used to activate the carboxyl group for amide bond formation. Post-reaction purification involves column chromatography or preparative HPLC to isolate the product. Intermediate characterization via thin-layer chromatography (TLC) and final validation using mass spectrometry (MS) are recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of pyrrolidine protons (δ 1.8–3.5 ppm) and the benzoic acid aromatic ring (δ 6.5–8.0 ppm).
  • FTIR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and carboxylic acid O-H (broad peak ~2500–3300 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and carboxyl groups) .

Q. What solvents are suitable for dissolving this compound?

  • Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic pyrrolidine moiety. Use polar aprotic solvents like DMSO or DMF for dissolution. For biological assays, prepare stock solutions in DMSO (<5% v/v) and dilute in aqueous buffers (e.g., PBS, pH 7.4). Solubility can be enhanced using co-solvents (e.g., ethanol-water mixtures) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC or HMBC to resolve overlapping signals and assign quaternary carbons.
  • X-ray Crystallography : Use single-crystal diffraction data to unambiguously confirm molecular geometry and eliminate resonance ambiguities.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzoic acid derivatives with pyrrolidine substituents) to validate peak assignments .

Q. How to design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, assess binding affinity via surface plasmon resonance (SPR).
  • Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to determine selectivity.
  • Structural Analog Synthesis : Modify the pyrrolidine or benzoic acid moieties to establish structure-activity relationships (SAR) .

Q. What strategies mitigate stability issues during biological assays?

  • Methodological Answer :

  • pH Optimization : Maintain physiological pH (7.4) to prevent hydrolysis of the amide bond.
  • Temperature Control : Store solutions at −20°C and avoid repeated freeze-thaw cycles.
  • Stability Monitoring : Use HPLC or LC-MS to track degradation products over time. If instability persists, consider prodrug formulations (e.g., ester derivatives) .

Q. How to conduct SAR studies to optimize pharmacological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyrrolidine rings (e.g., N-methylation) or benzoic acid substituents (e.g., halogenation).
  • Computational Modeling : Perform molecular docking to predict binding modes with target proteins (e.g., enzymes, receptors).
  • In Vivo Validation : Prioritize analogs with high in vitro activity for pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.